N-isopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-isopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Potential
N-isopropyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide and its derivatives have shown significant potential as antiallergic agents. A study demonstrated that one of the compounds from this series was remarkably more potent than astemizole in inhibiting histamine release, a key factor in allergic reactions. This finding underscores the potential of these compounds in developing new antiallergic medications (Menciu et al., 1999).
Learning and Memory Facilitation
Research has also explored the effects of related compounds on learning and memory facilitation. In a study involving ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, a significant improvement in learning and memory was observed in mice. This suggests potential applications in treating cognitive disorders or enhancing cognitive functions (Li Ming-zhu, 2012).
Anti-proliferative Properties
Compounds similar to this compound have been identified with anti-proliferative properties. For instance, specific derivatives inhibited the growth of cancer cells and induced apoptosis, showing potential as anticancer agents (Wang et al., 2016).
Antibacterial Activity
Some acetamide derivatives bearing similar molecular structures have demonstrated moderate to strong antibacterial activity. This highlights the possibility of developing new antibacterial agents based on these compounds (Iqbal et al., 2017).
Synthesis and Characterization
The synthesis and characterization of compounds like this compound are crucial for understanding their biological activity. Detailed studies on the synthesis routes and structural analysis provide essential insights for further applications in various fields of medicine and pharmacology (Laban et al., 2023).
Mechanism of Action
Target of action
Compounds with an indole structure, like “2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide”, often interact with various proteins and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The interaction between the compound and its targets could involve various types of chemical bonds and forces, such as hydrogen bonds, ionic bonds, and van der Waals forces. The compound might act as an agonist or antagonist of its targets, activating or inhibiting their functions .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in a certain metabolic pathway, it could upregulate or downregulate that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological matrices it interacts with. For example, its solubility, stability, and molecular size could influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on the functions of its targets. For example, if it targets signaling proteins, it could affect cell communication and response to stimuli .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14(2)20-18(23)13-27(25,26)17-11-22(16-8-4-3-7-15(16)17)12-19(24)21-9-5-6-10-21/h3-4,7-8,11,14H,5-6,9-10,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCEHVHHBDRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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